molecular formula C18H20N2O3S B4464787 N-[5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE

N-[5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE

Cat. No.: B4464787
M. Wt: 344.4 g/mol
InChI Key: GDFKXYRZRVOVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE is a complex organic compound that features an indole moiety Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

The synthesis of N-[5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE typically involves multiple steps. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for scientific research.

Properties

IUPAC Name

N-[5-(2,3-dihydroindole-1-carbonyl)-2-methylphenyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-8-9-15(12-17(13)19(2)24(3,22)23)18(21)20-11-10-14-6-4-5-7-16(14)20/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFKXYRZRVOVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE
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N-[5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE
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N-[5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE
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N-[5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE
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N-[5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE
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N-[5-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)-2-METHYLPHENYL]-N-METHYLMETHANESULFONAMIDE

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